1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C11H16N2. It belongs to the class of tetrahydroquinoxalines, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through a multi-step process involving the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions may produce tetrahydroquinoxaline derivatives with different substitution patterns .
Scientific Research Applications
1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antioxidant and in the development of new drugs.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. Additionally, its structural features allow it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has a similar core structure but with different functional groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-ethyl-3-methyl-2,3-dihydro-1H-quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-13-9(2)8-12-10-6-4-5-7-11(10)13/h4-7,9,12H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAGTBONVNAJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CNC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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